molecular formula C22H16ClN7O2 B2779188 2-chloro-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)benzamide CAS No. 1019097-38-1

2-chloro-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)benzamide

Cat. No. B2779188
CAS RN: 1019097-38-1
M. Wt: 445.87
InChI Key: SLLYHASBNRFJEJ-UHFFFAOYSA-N
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Description

The compound “2-chloro-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)benzamide” is a complex organic molecule. It has a molecular formula of C17H14N3O2Cl .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 327 g/mol . Other physical and chemical properties such as melting point, solubility, and stability are not available in the literature I have access to.

Scientific Research Applications

Synthesis Methodologies

The compound is integral in synthesizing novel derivatives with significant biological activities. For instance, Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidines derivatives exhibiting anticancer and anti-5-lipoxygenase activities, highlighting the versatility of pyrazolopyrimidine scaffolds in medicinal chemistry (Rahmouni et al., 2016). Similarly, Hebishy et al. (2020) developed benzamide-based 5-aminopyrazoles and their fused heterocycles, demonstrating remarkable antiviral activities against the H5N1 strain of the influenza A virus, underscoring the potential of such compounds in antiviral drug development (Hebishy et al., 2020).

properties

IUPAC Name

2-chloro-N-[5-methyl-2-(4-oxo-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-6-yl)pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClN7O2/c1-13-11-18(25-20(31)15-9-5-6-10-17(15)23)30(28-13)22-26-19-16(21(32)27-22)12-24-29(19)14-7-3-2-4-8-14/h2-12H,1H3,(H,25,31)(H,26,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLLYHASBNRFJEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC=CC=C2Cl)C3=NC4=C(C=NN4C5=CC=CC=C5)C(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)benzamide

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